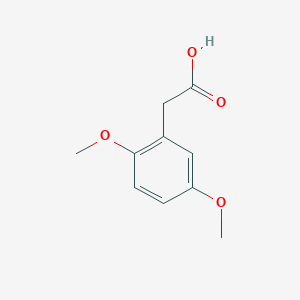

2,5-二甲氧基苯乙酸

描述

2,5-Dimethoxyphenylacetic acid is a chemical compound that can be associated with the metabolism of certain psychoactive drugs. It is a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a hallucinogenic drug, as identified in human urine. This compound is formed through the metabolic processes involving monoamine oxidase (MAO) and aldehyde dehydrogenase, which suggests the importance of MAO in the metabolism of 2C-B in humans .

Synthesis Analysis

The synthesis of related compounds provides insight into the methods that could potentially be applied to 2,5-dimethoxyphenylacetic acid. For instance, derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate were synthesized by reacting cupric bromide with methyl 2-acetyl-4,5-dimethoxyphenylacetate, followed by condensation with substituted p-aminobenzoic esters . Although this synthesis does not directly pertain to 2,5-dimethoxyphenylacetic acid, it demonstrates a method of synthesizing dimethoxyphenylacetic acid derivatives.

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 2,5-dimethoxyphenylacetic acid, they do discuss related compounds that share similar structural features. For example, the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with high antioxidant capacity involves the formation of a symmetrical CC linked biphenyl structure . This indicates that dimethoxyphenol compounds can undergo structural modifications to enhance their properties.

Chemical Reactions Analysis

The chemical reactivity of dimethoxyphenyl compounds can be inferred from the reactions of 2,5-dimethoxythiophen, which undergoes electrophilic substitution reactions but is also prone to ring opening by mineral acids and decomposition by butyl-lithium . These reactions suggest that 2,5-dimethoxyphenylacetic acid may also be susceptible to similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethoxyphenylacetic acid are not directly discussed in the provided papers. However, the papers do mention the properties of structurally related compounds. For example, the novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives synthesized from 3,4-dimethoxyacetophenone showed fungicidal and insecticidal activities, which could suggest potential biological activities for 2,5-dimethoxyphenylacetic acid as well .

科学研究应用

代谢途径和毒性研究

2,5-二甲氧基苯乙酸(2,5-DPA)已被研究其在各种精神活性物质的代谢途径中的作用。对精神活性设计药物4-溴-2,5-二甲氧基苯乙胺(2C-B)的研究表明,氧化脱氨导致2,5-DPA作为代谢产物的形成(Carmo et al., 2005)。这表明2,5-DPA参与了某些药物的生物转化过程。对来自各种物种(包括人类)的肝细胞进行进一步的毒性评估提供了关于可能的毒性效应和物种间代谢差异的见解(Carmo et al., 2005)。

尿液代谢物分析

涉及2,5-DPA的另一个研究领域是尿液代谢物的分析。例如,对大鼠体内2C-B的代谢研究确定了2,5-DPA作为尿液代谢物,表明存在多种代谢途径,包括脱氨后的还原和氧化过程(Kanamori et al., 2002)。这项研究有助于了解这类物质在生物体内的消除和转化途径。

代谢物的合成和分析

代谢物的合成和分析也是2,5-DPA的重要应用之一。例如,一项研究合成了2C-B的糖醛酸结合代谢物,包括2,5-DPA的一种变体,并开发了一种分析这些代谢物在尿液中的方法(Kanamori等,2017)。这种研究对于药物测试和法医调查至关重要,因为它有助于在生物样本中识别药物代谢物。

化学合成过程

对2,5-DPA的研究还涵盖了其化学合成。一项研究描述了一种用于制备与2,5-DPA密切相关的3,4-二甲氧基苯乙酸的替代过程(Zhu Jintao, 2010)。这类研究对于开发高效且可扩展的合成具有类似结构的化合物的方法至关重要。

作用机制

Target of Action

It is known that this compound is used in the field of drug synthesis

Mode of Action

It is synthesized from 1,4-dimethoxybenzene and used as a starting material in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is synthesized from 1,4-dimethoxybenzene through a series of reactions

Action Environment

The synthesis method of this compound is considered to be environmentally friendly .

安全和危害

2,5-Dimethoxyphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

属性

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZDYQUXRFATHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061948 | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1758-25-4 | |

| Record name | 2,5-Dimethoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

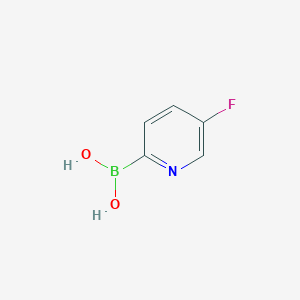

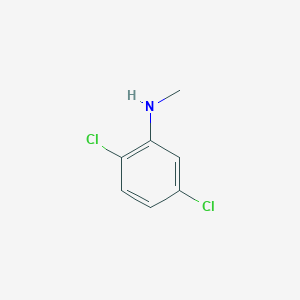

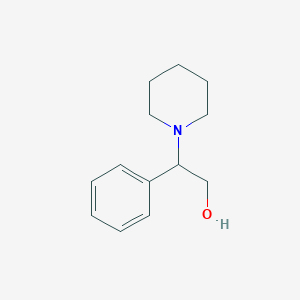

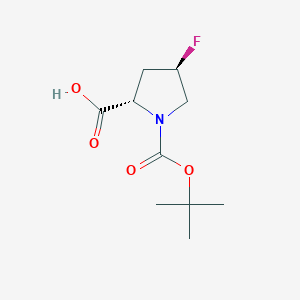

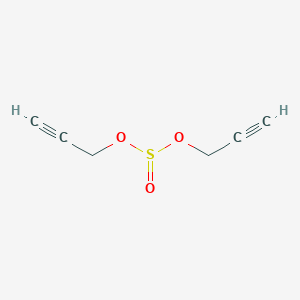

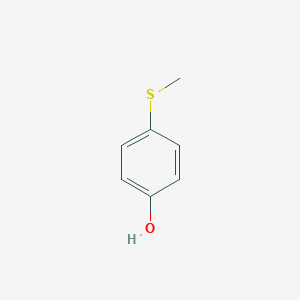

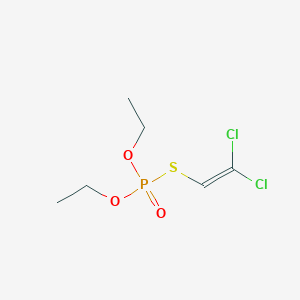

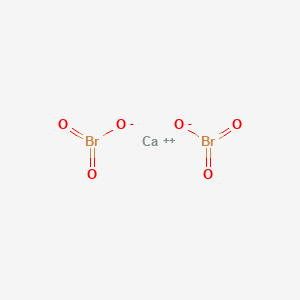

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,5-Dimethoxyphenylacetic acid in the context of metabolic disorders?

A1: 2,5-Dimethoxyphenylacetic acid serves as a key precursor in the synthesis of homogentisic acid, a compound associated with alcaptonuria. This genetic disorder disrupts the complete breakdown of phenylalanine and tyrosine, leading to the accumulation of homogentisic acid in the urine. [] Individuals with alcaptonuria exhibit a darkening of their urine due to the oxidation of homogentisic acid, forming pigmented compounds. You can learn more about the synthesis and implications of homogentisic acid in the provided research. []

Q2: How is 2,5-Dimethoxyphenylacetic acid metabolized in the body?

A2: Studies using rat models reveal that 2,5-Dimethoxyphenylacetic acid is a key metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). [, , ] Metabolic pathways involve deamination of 2C-B, followed by oxidation to yield 2,5-Dimethoxyphenylacetic acid. Further research suggests the presence of additional metabolic routes, including O-demethylation at the 2- or 5- position of the benzene ring, producing various metabolites. [, ] The identification and quantification of these metabolites in urine provide valuable insights into the metabolic fate of 2C-B within living organisms. [, , ]

Q3: What analytical techniques are employed to study 2,5-Dimethoxyphenylacetic acid and its related compounds?

A3: Gas chromatography-mass spectrometry (GC/MS) plays a crucial role in identifying and quantifying 2,5-Dimethoxyphenylacetic acid and its metabolites in biological samples. [, ] Following enzymatic hydrolysis and extraction procedures, the samples undergo derivatization and analysis using GC/MS with a DB-35MS column. [] This technique enables researchers to elucidate the metabolic pathways and analyze the presence of 2,5-Dimethoxyphenylacetic acid and its derivatives.

Q4: Can you elaborate on the stereochemistry involved in the enzymatic formation of homogentisic acid from a precursor of 2,5-Dimethoxyphenylacetic acid?

A4: Research demonstrates that the enzyme 4-Hydroxyphenylpyruvate dioxygenase, derived from beef liver, catalyzes the conversion of 4′-hydroxyphenylpyruvate to homogentisic acid. [] This enzymatic reaction involves a crucial stereochemical aspect known as the NIH shift. By utilizing specifically labeled (3R)- and (3S)-4′-hydroxyphenyl[3-2H1]pyruvate and analyzing the resulting deuterium-labeled homogentisic acid, researchers confirmed that the side-chain migration during the reaction occurs with the retention of configuration at the methylene carbon atom. [] This finding sheds light on the stereospecificity of the enzymatic process involved in homogentisic acid formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)